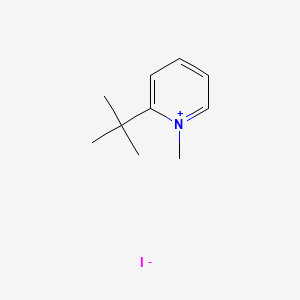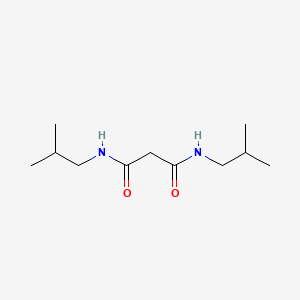![molecular formula C19H13BrN2O2S B14604709 N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide CAS No. 58554-32-8](/img/structure/B14604709.png)
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-bromobenzenecarbothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The resulting intermediate is then treated with an amine, such as naphthylamine, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methoxyphenyl)naphthalene-1-carboxamide
- N-(3-Methylphenyl)naphthalene-1-carboxamide
- N-(4-Methylphenyl)naphthalene-1-carboxamide
- N-(3-Fluorophenyl)naphthalene-1-carboxamide
Uniqueness
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide is unique due to the presence of the bromobenzenecarbothioyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
CAS No. |
58554-32-8 |
|---|---|
Molecular Formula |
C19H13BrN2O2S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2S/c20-14-10-8-13(9-11-14)18(25)22-19(24)21-17(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,21,22,23,24,25) |
InChI Key |
QBVHNBJGVPLDOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC(=S)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)









![1-[2-(4-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14604693.png)
